molecular formula C21H27N3O B12451108 1-[2-(2-methylphenoxy)ethyl]-3-pentyl-1,3-dihydro-2H-benzimidazol-2-imine

1-[2-(2-methylphenoxy)ethyl]-3-pentyl-1,3-dihydro-2H-benzimidazol-2-imine

Cat. No.: B12451108
M. Wt: 337.5 g/mol
InChI Key: HWLHKPKCSLVFPR-UHFFFAOYSA-N
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Description

1-[2-(2-methylphenoxy)ethyl]-3-pentyl-1,3-dihydro-2H-benzimidazol-2-imine is a synthetic organic compound that belongs to the benzimidazole family. This compound is characterized by its complex structure, which includes a benzimidazole core, a pentyl side chain, and a 2-methylphenoxyethyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-methylphenoxy)ethyl]-3-pentyl-1,3-dihydro-2H-benzimidazol-2-imine typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Pentyl Side Chain: The pentyl side chain can be introduced via alkylation reactions using pentyl halides in the presence of a base such as potassium carbonate.

    Attachment of the 2-Methylphenoxyethyl Group: The final step involves the nucleophilic substitution reaction where the benzimidazole derivative reacts with 2-(2-methylphenoxy)ethyl halide in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-methylphenoxy)ethyl]-3-pentyl-1,3-dihydro-2H-benzimidazol-2-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

1-[2-(2-methylphenoxy)ethyl]-3-pentyl-1,3-dihydro-2H-benzimidazol-2-imine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(2-methylphenoxy)ethyl]-3-pentyl-1,3-dihydro-2H-benzimidazol-2-imine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole
  • 1-[2-(2-methylphenoxy)ethyl]-3-methyl-1H-benzimidazole
  • 1-[2-(2-methylphenoxy)ethyl]-3-ethyl-1H-benzimidazole

Uniqueness

1-[2-(2-methylphenoxy)ethyl]-3-pentyl-1,3-dihydro-2H-benzimidazol-2-imine is unique due to its specific structural features, such as the pentyl side chain and the 2-methylphenoxyethyl group. These structural elements contribute to its distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

Molecular Formula

C21H27N3O

Molecular Weight

337.5 g/mol

IUPAC Name

1-[2-(2-methylphenoxy)ethyl]-3-pentylbenzimidazol-2-imine

InChI

InChI=1S/C21H27N3O/c1-3-4-9-14-23-18-11-6-7-12-19(18)24(21(23)22)15-16-25-20-13-8-5-10-17(20)2/h5-8,10-13,22H,3-4,9,14-16H2,1-2H3

InChI Key

HWLHKPKCSLVFPR-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=CC=CC=C2N(C1=N)CCOC3=CC=CC=C3C

Origin of Product

United States

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